N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at the 4-position and a pyridin-3-yl group at the 5-position. The acetamide moiety is linked to a 3-methoxyphenyl group via a sulfanyl bridge.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-10-24-18(14-6-5-9-20-12-14)22-23-19(24)27-13-17(25)21-15-7-4-8-16(11-15)26-2/h3-9,11-12H,1,10,13H2,2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZBCBNCWHLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine and Prop-2-en-1-yl Groups: These groups can be introduced
Biological Activity
N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known by its CAS number 695194-03-7, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features a complex structure comprising a methoxyphenyl group, a triazole moiety, and a pyridine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound has been reported in literature, utilizing methods that include nucleophilic substitutions and coupling reactions to form the desired triazole and sulfanyl linkages .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(3-methoxyphenyl)... | P. mirabilis | 8 µg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain pyridine-containing triazoles have been noted for their ability to induce apoptosis in cancer cells .
Case Study: Anticancer Effects
In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF7) by approximately 70% at a concentration of 10 µM after 48 hours .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors within cells. The triazole ring is known to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell division . Additionally, the presence of the pyridine moiety may enhance the compound's lipophilicity, facilitating better membrane penetration.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar triazole structures showed promising results against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) using the MTT assay method. The IC50 values ranged from 27.7 to 39.2 µM for cancerous cells, while showing low toxicity on normal cell lines (IC50 > 100 µM) .
Antimicrobial Properties
The triazole ring in the compound is known for its antimicrobial properties. Similar derivatives have been tested for their effectiveness against various bacterial strains and fungi. For instance, studies on triazole derivatives have indicated potential activity against resistant strains of bacteria and fungi, making them candidates for further development in antimicrobial therapies .
Case Studies
- Breast Cancer Treatment : A derivative closely related to this compound was tested against breast cancer cell lines. The results showed significant cytotoxicity with lower toxicity towards normal cells .
- Antimicrobial Testing : In another study, various triazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. The results indicated that certain modifications to the triazole ring enhanced their efficacy against resistant strains .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Formation of Triazole | Cyclization of appropriate precursors |
| Step 2: Functionalization | Introduction of methoxyphenyl and pyridine groups |
| Step 3: Purification | Column chromatography to isolate pure compound |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C | Corresponding sulfoxide derivative | Selective oxidation without triazole ring modification |
| Sulfone formation | mCPBA, DCM, rt, 12 hr | Stable sulfone product | Complete conversion achieved with excess oxidant; no side reactions observed |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with the allyl and pyridinyl groups stabilizing intermediates through resonance.
Nucleophilic Substitution
The allyl (prop-2-en-1-yl) group participates in substitution reactions:
| Reaction | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Thiol displacement | NaSH, DMF, 80°C, 6 hr | Thioether analog with -SH group | Allyl group replaced selectively; triazole remains intact |
| Amine substitution | Benzylamine, K₂CO₃, DMSO, 60°C | N-benzyl derivative | Reaction efficiency depends on amine nucleophilicity (yield: 72–85%) |
Limitation : Steric hindrance from the triazole and pyridinyl groups reduces reactivity at C-4 of the triazole ring.
Cross-Coupling Reactions
The pyridin-3-yl group enables metal-catalyzed couplings:
Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
Cycloaddition and Ring-Opening
The 1,2,4-triazole core participates in cycloadditions:
| Reaction | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, CuI, DMF, 100°C | Tetrazole-fused hybrid | Triazole ring expands to tetrazole under Huisgen conditions |
| Acid-mediated ring opening | HCl (conc.), reflux, 24 hr | Thiosemicarbazide intermediate | Selective cleavage at N–N bonds; methoxyphenyl group remains stable |
Note : Ring-opening reactions are highly pH-dependent, with optimal yields in strongly acidic media.
Acetamide Hydrolysis
| Conditions | Product | Yield | Applications |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | Carboxylic acid derivative | 68% | Precursor for ester/amide prodrug synthesis |
| NaOH (10%), EtOH, 50°C, 4 hr | Sodium salt | 82% | Improves solubility for in vitro assays |
Methoxy Demethylation
| Reagents | Product | Yield | Outcome |
|---|---|---|---|
| BBr₃, DCM, −78°C, 2 hr | Phenolic analog | 58% | Enhanced hydrogen-bonding capacity for target binding |
Reduction Reactions
The allyl group undergoes selective hydrogenation:
Photochemical Reactions
UV-induced reactivity of the triazole ring:
| Conditions | Product | Mechanism |
|---|---|---|
| UV (254 nm), MeCN, 24 hr | Ring-contracted imidazole | Photoinduced N₂ elimination followed by rearrangement |
Comparison with Similar Compounds
Substitutions on the Triazole Ring
Modifications on the Acetamide-Linked Aryl Group
Pyridine/Heterocycle Variations
Physicochemical Properties
- Lipophilicity : The 3-methoxyphenyl group (logP ~2.5 estimated) increases solubility relative to 4-ethylphenyl (logP ~3.0) but reduces membrane permeability compared to chloro-substituted analogs (logP ~3.5) .
- Reactivity : The allyl group may confer reactivity toward thiol-containing proteins, a feature absent in ethyl- or methyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves:
- Triazole ring formation : Reacting 4-amino-5-(pyridin-3-yl)-1,2,4-triazole with thiol reagents (e.g., α-chloroacetamides) under alkaline conditions (KOH) to introduce the sulfanyl group .
- Alkylation : Substituting the 4th position of the triazole with a prop-2-en-1-yl group via nucleophilic substitution .
- Acetamide coupling : Condensing the intermediate with 3-methoxyphenylamine using pyridine and zeolite (Y-H) as catalysts under reflux (150°C for 5 hours) .
- Key reagents : Pyridine, zeolite catalysts, and controlled stoichiometry (equimolar ratios) are critical for yield optimization .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical techniques :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methoxyphenyl, pyridinyl) .
- HPLC for purity assessment (>95% purity threshold) .
- Mass spectrometry to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence anti-exudative or antiproliferative activity?
- SAR Insights :
- Triazole substituents : Prop-2-en-1-yl at the 4th position enhances lipophilicity, improving membrane permeability .
- Methoxyphenyl group : Electron-donating methoxy groups at the 3rd position of the phenyl ring increase anti-exudative activity by modulating inflammatory pathways (e.g., COX-2 inhibition) .
- Pyridinyl group : The pyridine ring at the 5th position contributes to π-π stacking interactions with target proteins .
Q. What experimental designs are recommended to resolve contradictions in structure-activity data across studies?
- Strategies :
- Comparative assays : Test analogs with systematic substitutions (e.g., halogen vs. methoxy groups) under standardized conditions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like TNF-α or IL-6 receptors .
- In vivo validation : Replicate anti-exudative assays in multiple animal models (e.g., carrageenan-induced paw edema) to confirm activity .
- Data normalization : Normalize results to positive controls (e.g., indomethacin) and use ANOVA for statistical rigor .
Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?
- Process improvements :
- Catalyst optimization : Zeolite (Y-H) enhances regioselectivity during alkylation, reducing side products .
- Solvent selection : Ethanol for recrystallization improves purity by removing unreacted intermediates .
- Temperature control : Reflux at 150°C balances reaction speed and thermal degradation risks .
- Byproduct analysis : Use TLC and GC-MS to identify impurities (e.g., unreacted thiols) and adjust stoichiometry .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
